![molecular formula C11H10N2O3S B2747142 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one CAS No. 1975145-42-6](/img/no-structure.png)

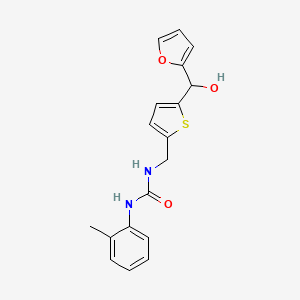

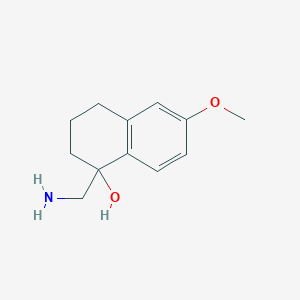

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one, also known as HMIT, is a novel thiazolidinone derivative that has gained attention due to its potential applications in scientific research. HMIT is a yellow crystalline powder that is soluble in organic solvents and has been found to possess a range of pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The process of synthesizing compounds similar to "5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one" involves various methodologies aiming at creating potent molecules with potential therapeutic uses. These compounds are synthesized through reactions that involve condensation and cycloaddition processes, providing a basis for further pharmacological evaluations. For instance, one study describes the synthesis and characterization of 4-thiazolidinone derivatives, showcasing their potential as antimicrobial agents due to their structure-activity relationships (Patel et al., 2010).

Antimicrobial Activity

Several studies highlight the antimicrobial properties of thiazolidinone derivatives, indicating their potential as novel therapeutic agents against various bacterial and fungal infections. The synthesis of these compounds often aims at enhancing their selectivity and potency. For example, compounds synthesized from imino-4-methoxyphenol thiazole derivatives showed moderate activity against specific bacteria and fungi, with notable growth inhibition, suggesting their utility in antimicrobial therapy (Vinusha et al., 2015).

Antifungal and Antibacterial Properties

The modification of thiazolidinone derivatives to include various substituents has been explored to enhance their antifungal and antibacterial efficacy. Such modifications aim to improve the compounds' bioavailability and potency. For instance, the addition of hydroxy, methoxy, nitro, and chloro groups has been shown to significantly enhance the antibacterial efficacy of these derivatives (Vicini et al., 2006).

Biological Evaluation for Anti-Inflammatory and Nematicidal Activities

Beyond antimicrobial properties, thiazolidinone derivatives are also evaluated for their anti-inflammatory and nematicidal activities, indicating their potential in a broader spectrum of pharmacological applications. Such studies are crucial for identifying lead compounds for drug development, focusing on diseases with inflammatory components and agricultural applications (Srinivas et al., 2008).

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize its specific molecular features .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways. Given its structural features, it could potentially influence pathways involving aromatic compounds and heterocyclic compounds . .

Pharmacokinetics

Its lipophilicity suggests it may have good cellular uptake

Result of Action

Based on its structural similarity to other compounds, it may have potential anti-proliferative and apoptotic effects

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 g, 6.4 mmol) and thiosemicarbazide (0.8 g, 6.4 mmol) in acetic acid (20 mL) and stir at room temperature for 2 hours.", "Step 2: Add sodium acetate (1.2 g, 14.4 mmol) to the reaction mixture and heat at 80°C for 4 hours to promote cyclization.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add hydrogen peroxide (30%, 1 mL) to the solution.", "Step 5: Heat the mixture at reflux for 2 hours to promote oxidation.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Recrystallize the solid from ethanol to obtain 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one as a yellow solid (yield: 70-80%)." ] } | |

Número CAS |

1975145-42-6 |

Fórmula molecular |

C11H10N2O3S |

Peso molecular |

250.27 |

Nombre IUPAC |

(5Z)-4-amino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-2-one |

InChI |

InChI=1S/C11H10N2O3S/c1-16-8-4-6(2-3-7(8)14)5-9-10(12)13-11(15)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5- |

Clave InChI |

QXUJSIBXSHADES-UITAMQMPSA-N |

SMILES |

COC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)

![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)

![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)

![{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B2747067.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)

![N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2747081.png)